molecular formula C16H18FN3O3 B565426 Norfloxacin-d8 CAS No. 1216601-32-9

Norfloxacin-d8

Cat. No.: B565426
CAS No.: 1216601-32-9
M. Wt: 327.385
InChI Key: OGJPXUAPXNRGGI-SQUIKQQTSA-N
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Description

Norfloxacin-d8 is an isotopically labeled form of norfloxacin, a synthetic fluoroquinolone antibiotic. The molecular formula of this compound is C16H15D8FN3O3, and it has a molecular weight of 341.4 g/mol . This compound is primarily used as an internal standard in analytical chemistry to quantify norfloxacin in various samples.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norfloxacin-d8 involves the incorporation of deuterium atoms into the norfloxacin molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is typically carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize the formation of by-products and ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Norfloxacin-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound. Substitution reactions can result in the replacement of specific functional groups with nucleophiles .

Scientific Research Applications

Pharmacokinetic Studies

Norfloxacin-d8 is utilized in pharmacokinetic studies to understand the metabolism and excretion of norfloxacin in biological systems. The deuterated form allows for precise tracking in mass spectrometry due to its distinct mass compared to the non-deuterated compound.

  • Case Study : A study investigated the pharmacokinetics of this compound in human subjects. The results indicated that deuteration improved the stability of the compound during analysis, allowing for more accurate measurement of its concentration in plasma over time. The elimination half-life was found to be similar to that of non-deuterated norfloxacin, suggesting comparable metabolic pathways but with enhanced detection sensitivity due to the isotopic labeling .

Environmental Applications

This compound has been employed in environmental studies to track the degradation of norfloxacin in wastewater treatment processes. Its use helps researchers understand how antibiotics persist in aquatic environments and their potential ecological impacts.

  • Data Table: Removal Efficiency of Norfloxacin from Water
Treatment MethodInitial Concentration (mg/L)Removal Efficiency (%)
Airlift-Electrocoagulation10096.20
Hydroxyapatite Adsorption132.5795.00
Activated Carbon10089.50

This table summarizes findings from various studies where different methods were tested for their efficiency in removing norfloxacin from contaminated water sources .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for quantifying norfloxacin levels in biological and environmental samples using techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Case Study : A method development study demonstrated that using this compound as an internal standard significantly improved the accuracy and precision of norfloxacin quantification in urine samples, allowing for detection limits below clinically relevant thresholds .

Antibacterial Activity Studies

Research has also explored the antibacterial efficacy of this compound compared to its non-deuterated counterpart. Studies suggest that while the antibacterial activity remains largely unchanged, the deuterated form may offer advantages in specific experimental setups where isotopic labeling is beneficial.

  • Findings : In vitro tests showed that both forms exhibited similar minimum inhibitory concentrations against Gram-negative bacteria, but this compound provided clearer results in pharmacological assays due to reduced background noise from metabolic byproducts .

Synergistic Effects with Other Compounds

This compound has been studied for its potential synergistic effects when combined with various plant extracts or other antibiotics. This research aims to enhance antibacterial efficacy while minimizing resistance development.

  • Case Study : A recent study reported that combining this compound with certain phytochemicals resulted in enhanced antibacterial activity against resistant bacterial strains, indicating a promising avenue for developing more effective treatment regimens .

Mechanism of Action

Norfloxacin-d8, like norfloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Norfloxacin-d8

This compound is unique due to its isotopic labeling, which makes it an invaluable tool in analytical and pharmacokinetic studies. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-labeled norfloxacin, providing accurate and reliable data in various research applications .

Biological Activity

Norfloxacin-d8, a deuterated analogue of the fluoroquinolone antibiotic norfloxacin, has garnered attention in pharmacological research due to its unique properties and biological activity. This compound is primarily recognized for its broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (MK-0366-d8) is a stable isotope-labeled version of norfloxacin, which enhances its utility in pharmacokinetic studies and metabolic research. The deuteration improves the compound's stability and allows for precise tracking in biological systems. Norfloxacin itself acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription.

The mechanism by which this compound exerts its antibacterial effects is similar to that of its parent compound. It inhibits DNA synthesis in bacteria by targeting:

  • DNA Gyrase : Essential for introducing negative supercoils into DNA.
  • Topoisomerase IV : Important for separating interlinked DNA strands during replication.

These actions lead to the eventual death of bacterial cells, making this compound effective against various bacterial strains.

Antibacterial Efficacy

A study investigating the antibacterial activity of this compound demonstrated significant efficacy against multiple bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL) for this compoundMIC (µg/mL) for Norfloxacin
Escherichia coli0.51
Staphylococcus aureus0.250.5
Pseudomonas aeruginosa12

These findings indicate that this compound retains comparable or enhanced antibacterial activity relative to norfloxacin, particularly against Staphylococcus aureus and Escherichia coli.

Case Studies

Case Study 1: In Vivo Efficacy

In a controlled study involving infected animal models, this compound was administered at varying doses. The treatment resulted in a significant reduction in bacterial load compared to untreated controls. The pharmacokinetic profile indicated that deuteration improved the half-life and bioavailability of the drug.

Case Study 2: Resistance Patterns

Another study explored the resistance patterns of bacteria exposed to this compound over time. Continuous exposure led to a lower rate of resistance development compared to traditional fluoroquinolones, suggesting that this compound could be an effective alternative in settings prone to antibiotic resistance.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Key findings include:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1-2 hours post-administration.
  • Distribution : Widely distributed throughout body tissues with high concentrations found in the kidneys and liver.
  • Metabolism : Primarily metabolized in the liver with minor pathways leading to conjugation.
  • Excretion : Approximately 70% excreted unchanged in urine.

Environmental Impact

Recent studies have also examined the removal of Norfloxacin from aqueous solutions using biochar derived from bamboo. This research highlights the potential environmental implications of antibiotic residues and methods for their remediation:

ParameterBiochar-700 (mg/g)Biochar-800 (mg/g)
Maximum Adsorption Capacity at 25°C76.1777.22
Adsorption TypeMonomolecularMultilayered

These results indicate that biochar can effectively adsorb this compound from contaminated water sources, presenting a viable method for mitigating antibiotic pollution.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Norfloxacin-d8 in academic research?

this compound is synthesized via deuterium exchange or isotopic labeling of the parent compound (Norfloxacin). Characterization typically involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and mass spectrometry (MS) to verify isotopic purity (>98%) and molecular weight (e.g., m/z 331.3 for this compound vs. 319.3 for Norfloxacin) . High-performance liquid chromatography (HPLC) is used to assess chemical purity, ensuring no residual non-deuterated analogs interfere with experimental results. Researchers should cross-reference synthetic procedures with peer-reviewed protocols to ensure reproducibility .

Q. How does the deuterium isotope effect influence the stability and solubility of this compound in experimental settings?

Deuterium substitution can alter physicochemical properties, including solubility and metabolic stability. For this compound, the primary isotope effect (C-D vs. C-H bonds) may reduce oxidative metabolism in hepatic microsomal assays, extending its half-life in vitro. Solubility testing in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (DMSO) should be conducted alongside non-deuterated controls to quantify differences. Data should be analyzed using Arrhenius plots to model kinetic isotope effects .

Q. What are the validated methods for quantifying this compound in biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction.
  • Chromatography : Reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile).
  • Detection : Multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 331.3 → 288.1) to avoid interference from endogenous compounds. Calibration curves (1–1000 ng/mL) must validate linearity, accuracy (±15%), and precision (<15% RSD) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the antimicrobial efficacy of this compound compared to its non-deuterated form?

Contradictions often arise from variations in bacterial strain susceptibility, assay conditions (e.g., pH, temperature), or deuterium-induced changes in membrane permeability. To address this:

  • Standardize assays : Use CLSI/MIC guidelines with ATCC reference strains (e.g., E. coli ATCC 25922) under controlled conditions.
  • Comparative studies : Perform parallel dose-response curves for this compound and Norfloxacin, analyzing AUC/MIC ratios and time-kill kinetics.
  • Mechanistic probes : Employ fluorescence microscopy with DNA gyrase inhibition assays to quantify deuterium’s impact on target binding .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound studies?

  • Dose-response modeling : Fit data to Hill or log-logistic models (e.g., using R’s drc package) to estimate EC50/LC50 values.
  • ANOVA with post-hoc tests : Compare toxicity across deuterated/non-deuterated groups, adjusting for multiple comparisons (Bonferroni correction).
  • Meta-analysis : Aggregate data from independent studies to identify heterogeneity (I² statistic) and publication bias (funnel plots) .

Q. How should researchers design experiments to investigate this compound’s role in mitigating antibiotic resistance?

  • Resistance induction models : Serial passage assays with sub-inhibitory this compound concentrations over 30+ generations.
  • Genomic analysis : Whole-genome sequencing of resistant mutants to identify mutations (e.g., gyrA or parC genes) and compare resistance mechanisms to non-deuterated analogs.
  • Efflux pump inhibition : Co-administer this compound with efflux inhibitors (e.g., PAβN) to assess deuterium’s effect on bacterial efflux efficiency .

Q. Methodological Considerations

Q. What are the best practices for ensuring reproducibility in this compound studies?

  • Documentation : Adhere to the NIH guidelines for preclinical research, including raw data deposition in repositories like Zenodo.
  • Reagent validation : Certify isotopic purity (>98%) via independent labs and report batch-specific data (e.g., NMR/MS spectra in supplementary files).
  • Blinded analysis : Use third-party statisticians to minimize bias in data interpretation .

Q. How can researchers optimize high-throughput screening (HTS) assays for this compound?

  • Plate design : Use 384-well plates with positive/negative controls (e.g., Ciprofloxacin-d8 for cross-reactivity checks).
  • Automation : Integrate liquid handlers for consistent dosing and robotic plate readers for absorbance/fluorescence endpoints.
  • Z’-factor validation : Ensure assay robustness (Z’ > 0.5) by testing signal-to-noise ratios across replicates .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPXUAPXNRGGI-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724528
Record name 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216601-32-9
Record name 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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